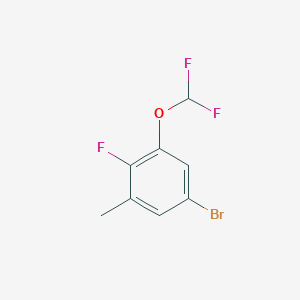

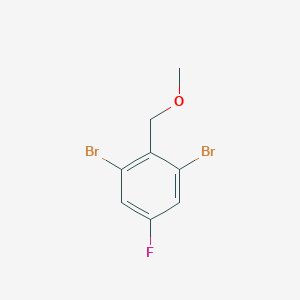

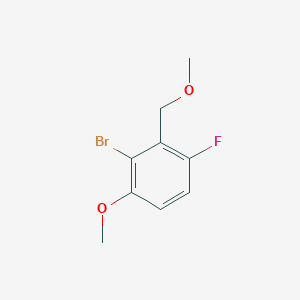

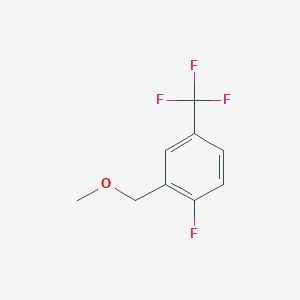

![molecular formula C13H9BrN2O B6293905 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol CAS No. 2379322-69-5](/img/structure/B6293905.png)

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of aromatic aldehydes and o-phenylenediamine . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis

The structure of benzimidazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, EI-MS, and elemental analysis . The photophysical properties of the enzyme reaction product can be characterized by ultraviolet absorption and fluorescence spectra in methanol .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can participate in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . They can also be involved in the synthesis of other complex molecules .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 °C, and 267.8 °C respectively.Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol has been studied for its potential applications in scientific research. It has been investigated as an antioxidant, an antifungal agent, an anti-inflammatory agent, and a potential therapeutic agent for cancer. It has also been explored as a potential drug delivery system and as a catalyst for organic reactions.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They have been found to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been shown to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Imidazole derivatives have been shown to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence or absence of certain substances can affect the synthesis of imidazole derivatives . Additionally, safety data sheets recommend handling imidazole derivatives in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Advantages and Limitations for Lab Experiments

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol has a number of advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it a cost-effective option for research. Additionally, this compound is relatively easy to synthesize and purify, making it suitable for laboratory experiments. However, this compound is not very stable in the presence of light and air, and its solubility can vary depending on the pH of the solution.

Future Directions

The potential applications of 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol are wide-ranging, and there are many possible future directions for research. One area of research is to explore its potential therapeutic applications, including its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential as a drug delivery system and its ability to catalyze organic reactions. Finally, research could be conducted to investigate the effects of this compound on other physiological processes, such as its potential effects on the immune system.

Synthesis Methods

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol can be synthesized by the reaction of 4-bromophenol and 2-aminobenzoimidazole in the presence of a base catalyst. The reaction is typically carried out in an inert atmosphere with a temperature of around 50°C. The reaction is usually complete within 24 hours. The product is then purified by column chromatography or recrystallization.

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-6-bromophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-5-3-4-8(12(9)17)13-15-10-6-1-2-7-11(10)16-13/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVICEIORZGVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.